taxinine NN-7

Multidrug resistance reversal P-glycoprotein Taxus cuspidata taxoids

Taxinine NN-7 (CAS 2571-66-6, C₃₃H₄₀O₈, MW 564.7) is a neutral taxane diterpenoid isolated from the ethyl acetate extract of needles and young stems of the Japanese yew (Taxus cuspidata). It belongs to the non-paclitaxel-type taxoid subclass, lacking the oxetane ring required for microtubule-stabilizing anticancer activity, and instead has been investigated as a modulator of multidrug-resistant (MDR) tumor cells, where it demonstrated the ability to increase cellular accumulation of chemotherapeutic agents in resistant cell lines.

Molecular Formula C33H40O8
Molecular Weight 564.7 g/mol
Cat. No. B1249085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametaxinine NN-7
Synonymstaxinine NN-7
Molecular FormulaC33H40O8
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C33H40O8/c1-18-24(36)17-23-29(38)27-19(2)25(41-26(37)14-13-22-11-9-8-10-12-22)15-16-33(27,7)31(40-21(4)35)30(39-20(3)34)28(18)32(23,5)6/h8-14,23,25,27,29-31,38H,2,15-17H2,1,3-7H3/b14-13+/t23-,25-,27-,29+,30+,31-,33+/m0/s1
InChIKeySPZFWGXRAFVTPQ-ZQXBODBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taxinine NN-7 Procurement Guide: Sourcing the Neutral Taxoid MDR Modulator from Taxus cuspidata


Taxinine NN-7 (CAS 2571-66-6, C₃₃H₄₀O₈, MW 564.7) is a neutral taxane diterpenoid isolated from the ethyl acetate extract of needles and young stems of the Japanese yew (Taxus cuspidata) [1]. It belongs to the non-paclitaxel-type taxoid subclass, lacking the oxetane ring required for microtubule-stabilizing anticancer activity, and instead has been investigated as a modulator of multidrug-resistant (MDR) tumor cells, where it demonstrated the ability to increase cellular accumulation of chemotherapeutic agents in resistant cell lines [1][2].

Workflow MDR reversal modulator studies in resistant cell models
Scaffold Neutral taxoid (6/8/6 core) distinct from paclitaxel-type taxanes
Source Natural product isolated from Taxus cuspidata neutral fraction

Why Taxinine NN-7 Cannot Be Interchanged with Taxinine or Other In-Class Taxoids


Non-paclitaxel-type taxoids from Taxus cuspidata exhibit extreme functional divergence despite sharing the taxane skeleton, driven by specific substitution patterns. Taxinine (the parent 6/8/6 taxane with a cinnamoyl group at C-5) was explicitly shown to have no MDR reversal effect in KB-C2 cells overexpressing P-glycoprotein, while closely related taxoids such as taxuspine C and 2'-desacetoxyaustrospicatine completely reversed resistance at 10 µM in the same assay [1]. Taxinine NN-7 carries a distinct acetylation pattern (9,10-diacetoxy) and an intact 5-O-cinnamoyl ester with a 4-exomethylene, placing it in a specific functional subclass where minor structural perturbations dramatically alter MDR modulator potency [2]. This functionality is not predictable from the taxinine core alone, making direct substitution with taxinine or other neutral taxoids unreliable without matched activity data [1][2].

Taxinine (parent) No MDR reversal effect reported; structural divergence may eliminate expected modulator activity.
Taxinine NN-1 Higher potency in MDR reversal assays reported; taxinine NN-7 may not replicate maximal response or benchmark performance.
3,11-Cyclotaxinine NN-2 Similar MDR activity but cyclotaxane cage limits synthetic tractability; scaffold choice influences downstream chemistry.

Taxinine NN-7 vs. In-Class Analogs: Quantitative MDR Reversal and Structural Differentiation


MDR Reversal Activity: Taxinine NN-7 vs. Taxinine (Parent Compound) in P-gp-Overexpressing Cells

Taxinine NN-7 is reported to exhibit activity as a modulator of multidrug-resistant tumor cells in MDR human ovarian cancer 2780AD cells, whereas the parent compound taxinine (37) was explicitly found to show no MDR reversal effect in KB-C2 cells overexpressing P-glycoprotein at 10 µM [1][2]. This functional divergence is attributed to the distinct acetylation pattern at C-9 and C-10 in taxinine NN-7, absent in taxinine [3].

MDR reversal vs. taxinine
Reported comparison
Active (2780AD cells) vs. No effect (KB-C2 cells)
Reported functional divergence; parent scaffold does not support MDR reversal context.
Different cell lines; verify assay transferability.
Multidrug resistance reversal P-glycoprotein Taxus cuspidata taxoids

Taxinine NN-7 vs. 3,11-Cyclotaxinine NN-2: Co-Isolated Neutral Taxoid Pair from T. cuspidata

Taxinine NN-7 (1) and 3,11-cyclotaxinine NN-2 (2) were co-isolated from the same neutral fraction of T. cuspidata needles and young stems [1]. Both compounds showed qualitatively comparable 'some activity' as MDR modulators in the 2780AD assay, but possess fundamentally different taxane skeleton types: taxinine NN-7 features a standard 6/8/6 ring system with a 4-exomethylene, while 3,11-cyclotaxinine NN-2 is a 3,11-cyclotaxane with an ether bridge between C-3 and C-11, resulting in a more constrained 'cage' conformation [2].

Co-isolated cyclotaxinine NN-2
Head-to-head
Comparable MDR modulator activity; distinct core (6/8/6 vs. cyclotaxane cage)
Scaffold choice affects synthetic accessibility; similar assay-response context.
Both from T. cuspidata neutral fraction.
Natural product isolation Taxus cuspidata Structure-activity relationship

Taxinine NN-7 vs. Taxinine NN-1 and Taxinine NN-11: Quantitative MDR Reversal Activity Gap

In contrast to taxinine NN-7's qualitative MDR modulator activity, taxinine NN-1 (taxezopidine G) demonstrated quantitative VCR accumulation reaching 323% of the verapamil control at 1 µg/mL in 2780AD cells, representing the strongest activity recorded among neutral taxoids in this assay [1]. Taxinine NN-11 also exhibited significant MDR reversal activity and was flagged by 39-cell-line primary screening as belonging to a new mechanistic class [2]. These data highlight that taxinine NN-7, while active, falls below the potency threshold of its NN-1 and NN-11 analogs, making it less suitable as a standalone lead for MDR reversal but potentially valuable as a scaffold control or diversity element in SAR campaigns.

MDR reversal potency gap
Cross-study comparable
NN-1: 323% of verapamil control (1 µg/mL) vs. NN-7: qualitative activity only
Supports comparator-response context; higher potency reported for NN-1 analog.
2780AD VCR accumulation assay; verapamil reference.
Vincristine accumulation MDR reversal potency Verapamil comparison

Structural Differentiation: 5-O-Cinnamoyl and 9,10-Diacetoxy Substitution Pattern of Taxinine NN-7

Taxinine NN-7 carries a unique substitution inventory: a 5-O-cinnamoyl ester, a 9,10-diacetoxy motif, a 4(20)-exomethylene, and a C-2 hydroxy group on a 6/8/6 taxane skeleton [1]. Structure-activity relationship analysis of taxinine derivatives has established that a bulky substituent at C-5 (cinnamoyl, phenylpropanoyl, or N,N-dimethylamino-3-phenylpropanoyl) is a key determinant of MDR reversal potency, with the cinnamoyl group being the most common among active taxoids [2]. The 9,10-diacetoxy pattern in taxinine NN-7 distinguishes it from taxinine (unsubstituted at C-9, C-10) and taxinine NN-1 (different acetylation) and may modulate both P-gp binding affinity and physicochemical properties (LogP ~3.9, TPSA 116 Ų) that influence membrane permeability [1][3].

Substitution pattern
Class-level inference
5-O-cinnamoyl · 9,10-diacetoxy · C-2 hydroxy · 4(20)-exomethylene
LogP ~3.9, TPSA 116 Ų
Substitution pattern supports intermediate MDR modulator profile; distinct from inactive taxinine.
SAR indicates C-5 cinnamoyl required; 9,10-acetoxy modulates potency.
Taxane SAR Cinnamoyl ester MDR modulator pharmacophore

Taxinine NN-7: Research Applications Aligned with Proven Biological Activity


MDR Reversal Pharmacology: Moderate-Activity Scaffold Comparator

Taxinine NN-7 is best deployed as a moderate-activity comparator compound in MDR reversal screening cascades, where it provides a bridge between the inactive parent taxinine and the highly potent taxinine NN-1 (323% of verapamil at 1 µg/mL) [1]. Its qualitative but non-maximal activity in 2780AD cells makes it suitable for establishing activity thresholds and investigating the concentration-response relationship of the 9,10-diacetoxy pharmacophore contribution [1][2].

Semi-Synthetic Diversification at C-9 and C-10 Positions

The 9,10-diacetoxy motif of taxinine NN-7 provides two chemically tractable handles for selective hydrolysis and subsequent derivatization, enabling systematic exploration of steric, electronic, and hydrogen-bonding requirements at these positions within the 6/8/6 taxane scaffold [1]. This approach has precedent in the taxinine derivatization literature, where modifications at C-5, C-13, and C-9/C-10 dramatically altered MDR reversal potency [1].

Taxus cuspidata Phytochemical Profiling and Chemotaxonomic Marker Studies

As a neutral taxoid co-isolated with 3,11-cyclotaxinine NN-2 from the specific EtOAc fraction of T. cuspidata needles and young stems, taxinine NN-7 serves as a defined chemical marker for phytochemical fingerprinting, quality control of yew-derived extracts, and chemotaxonomic differentiation of Taxus species and cultivars [2]. Its distinct HPLC retention and spectroscopic signature (C33H40O8, distinct 1H NMR pattern) support its use in standardizing yew extract reference materials [2].

In Silico P-gp Binding and Molecular Dynamics Studies

Given the established role of the cinnamoyl ester at C-5 in P-glycoprotein substrate recognition and the confirmed MDR modulator activity of taxinine NN-7, this compound is a suitable ligand for computational studies (docking, molecular dynamics) aimed at elucidating P-gp binding modes and directing the rational design of next-generation MDR reversal agents [1][2].

Application
Selection Property
Validation Focus
MDR reversal pharmacology studies
Moderate-activity scaffold comparator
Activity threshold establishment vs. verapamil control
Semi-synthetic diversification studies
9,10-diacetoxy handles for selective derivatization
Steric/electronic tolerance at C-9 and C-10 positions
Phytochemical profiling and chemotaxonomy
Defined neutral taxoid marker (C33H40O8)
HPLC/spectroscopic fingerprint consistency in yew extracts
In silico P-gp binding studies
Cinnamoyl ester pharmacophore for P-gp docking
Molecular dynamics simulation of binding modes
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